molecular formula C6H5N5O3 B7781601 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione

Cat. No.: B7781601
M. Wt: 195.14 g/mol
InChI Key: SFLOGVVDXPCWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C₆H₅N₅O₃. It is also known by its common name, leucopterin. This compound is part of the pteridine family, which includes a variety of biologically significant molecules. Pteridines are known for their roles in biological processes, including as cofactors in enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic environments, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pteridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6,7-trione derivatives, while reduction can produce dihydropteridine derivatives.

Scientific Research Applications

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.

    Biology: This compound is studied for its role in biological processes, including as a cofactor in enzymatic reactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.

    Industry: It is used in the production of dyes and pigments due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with various molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dihydroxypyrimidine
  • 2,4,6-triaminopyrimidine
  • 6-hydroxy-2,4,5-triaminopyrimidine

Uniqueness

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific structure and the presence of both amino and keto groups, which allow it to participate in a wide range of chemical reactions. Its role as a cofactor in enzymatic reactions also sets it apart from other similar compounds.

Properties

IUPAC Name

2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLOGVVDXPCWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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